molecular formula C4H9N5O5S B140154 6-Hydroxy-2,4,5-triaminopyrimidine sulfate CAS No. 35011-47-3

6-Hydroxy-2,4,5-triaminopyrimidine sulfate

Cat. No. B140154
CAS RN: 35011-47-3
M. Wt: 239.21 g/mol
InChI Key: RSKNEEODWFLVFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of a coordination compound involving a pyrimidine derivative is reported, where the compound crystallizes in a noncentrosymmetric orthorhombic space group . Another study describes the crystallization of 2,4,6-triaminopyrimidine (TAPI) with various acids, indicating the versatility of pyrimidine derivatives in forming salts with different acids . Additionally, the reaction of 2,5,6-triamino-4-hydroxypyrimidine with acetamidoacetone and its derivatives in aqueous solution is discussed, which could be relevant to the synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often complex and can be influenced by the nature of substituents and the conditions of synthesis. For example, the crystal structure of a cuprate(II) sulfate with a pyrimidine ligand shows a five-coordinated Cu(II) cation with a hybrid chain structure . The crystal structures of various organic salts formed with 2,4,6-triaminopyrimidine also demonstrate the influence of hydrogen bonding on the molecular arrangement .

Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions. The reaction of 2,4,6-triaminopyrimidine with bis(hydroxymethyl)phosphinic acid does not form inner-sphere complexes with typical complexing agents, indicating specific reactivity patterns . The Mannich reaction has been applied using hydroxylamine derivatives with 2,4,6-triaminopyrimidine, leading to the formation of substituted tetrahydropyrimido[4,5-d]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be diverse. For instance, the magnetic properties of a pyrimidine-containing compound are characterized, revealing one-dimensional antiferromagnetic character . The protolytic and complexing properties of 2,4,6-triaminopyrimidine associates are studied using pH measurements and spectrophotometry, showing the formation of outer-sphere complexes with copper(II) ions . Additionally, the synthesis and biological evaluation of certain pyrimidine derivatives as analgesic and anti-inflammatory agents suggest potential pharmaceutical applications .

Scientific Research Applications

Vasodilation Applications

6-Hydroxy-2,4,5-triaminopyrimidine sulfate has been linked to vasodilation applications. Pyrimidine and triazine 3-oxide sulfates, which include derivatives of 6-hydroxy-2,4,5-triaminopyrimidine sulfate, have been found to act as hypotensives through direct vasodilation (Mccall et al., 1983).

Role in Riboflavin Biosynthesis

This compound appears to be involved in the biosynthesis of riboflavin. Studies on rib7 mutants of Saccharomyces cerevisiae showed the production and excretion of 6-hydroxy-2,4,5-triaminopyrimidine, indicating its role as an intermediate in riboflavin biosynthesis (Bacher & Lingens, 1971).

Involvement in Chemical Synthesis Processes

6-Hydroxy-2,4,5-triaminopyrimidine sulfate is also significant in various chemical synthesis processes. For instance, its derivatives have been used in the spectrophotometric control of intermediates in the synthesis of folic acid (Shikhaleva & Kustanovich, 1969). Additionally, it has been utilized in the synthesis of [8-13C] purine base, indicating its utility in nucleotide synthesis (Sharma et al., 1983).

Applications in Corrosion Inhibition

Research has explored the use of 6-hydroxy-2,4,5-triaminopyrimidine sulfate in corrosion inhibition. It was studied for its inhibitory performance on the corrosion of steel, contributing to the development of corrosion-resistant materials (Masoud et al., 2010).

Safety And Hazards

6-Hydroxy-2,4,5-triaminopyrimidine sulfate may cause serious eye irritation and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection . In case of feeling unwell, it is advised to call a poison centre or doctor .

properties

IUPAC Name

sulfuric acid;2,4,5-triamino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKNEEODWFLVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1004-75-7 (Parent)
Record name 2,5,6-Triamino-4-pyrimidinol sulfate
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DSSTOX Substance ID

DTXSID80192518
Record name 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1)
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Molecular Weight

239.21 g/mol
Source PubChem
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Product Name

6-Hydroxy-2,4,5-triaminopyrimidine sulfate

CAS RN

39267-74-8, 35011-47-3
Record name 2,5,6-Triamino-4-hydroxypyrimidine sulfate
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Record name 4(3H)-Pyrimidinone, 2,5,6-triamino-, sulfate (1:1)
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Record name 2,5,6-Triamino-4-pyrimidinol sulfate
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Record name 2,5,6-triaminopyrimidin-4(1H)-one sulfate (1:1)
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Record name 2,5,6-TRIAMINO-4-PYRIMIDINOL SULFATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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